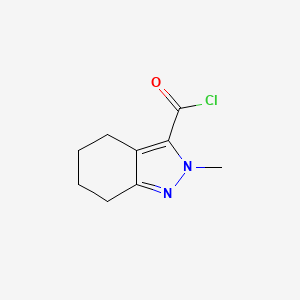
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound that is widely used in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride is not fully understood. However, studies have shown that it exhibits antitumor activity by inhibiting the growth of cancer cells. It is believed to exert its antitumor activity by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to have antihypertensive and anticonvulsant effects. Additionally, it has been shown to exhibit antitumor activity and has potential therapeutic applications in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride in lab experiments is its versatility. It can be used in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it exhibits a range of biochemical and physiological effects, making it a useful tool for scientific research. However, one of the limitations of using this compound is its toxicity. It is important to handle it with care and take appropriate safety precautions when working with it.
Direcciones Futuras
There are several future directions for the use of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride in scientific research. One of the potential areas of research is the development of new antitumor agents based on its structure. Additionally, it has potential applications in the development of new antihypertensive and anticonvulsant agents. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
In conclusion, this compound is a versatile compound that has gained significant attention in the field of scientific research. Its diverse applications in the synthesis of pharmaceuticals and agrochemicals, as well as its potential therapeutic applications, make it a useful tool for scientific research. Further research is needed to fully understand its mechanism of action and potential future applications.
Métodos De Síntesis
The synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride involves the reaction of 2-methylindole with phosgene in the presence of a base. The reaction yields this compound as a white solid with a melting point of 96-98°C.
Aplicaciones Científicas De Investigación
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride has been extensively used in scientific research due to its diverse applications. It is widely used in the synthesis of various pharmaceuticals, including antihypertensive agents, anticonvulsants, and antitumor agents. Additionally, it is used in the synthesis of agrochemicals, including fungicides and herbicides.
Propiedades
IUPAC Name |
2-methyl-4,5,6,7-tetrahydroindazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12-8(9(10)13)6-4-2-3-5-7(6)11-12/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBGZHDUHPJZIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40664842 |
Source


|
| Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40664842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149591-34-4 |
Source


|
| Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40664842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

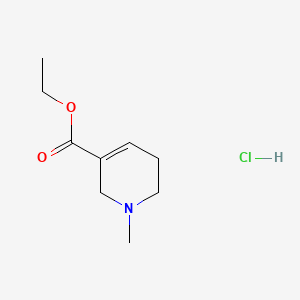
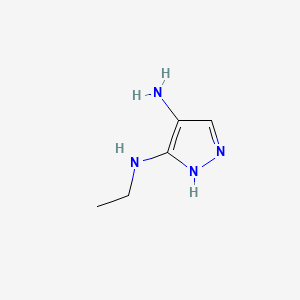
![L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine](/img/structure/B587999.png)
![2H-[1,3]Thiazolo[4,5-b]azepine](/img/structure/B588003.png)
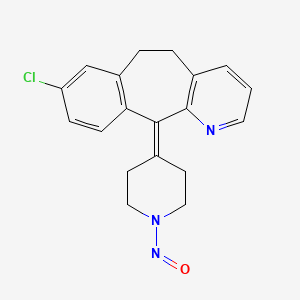
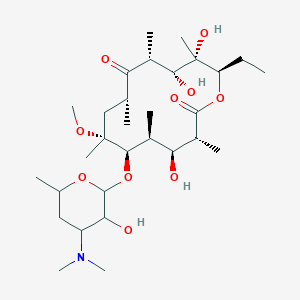
![(2S,4S)-4-[[(3-Methoxyphenyl)methyl]amino]-1,2-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) 2-Methyl Ester](/img/structure/B588006.png)

![N-[(2S)-3-Butyn-2-yl]-N-methylacetamide](/img/structure/B588013.png)
